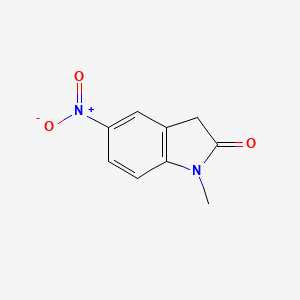

1-Methyl-5-nitroindolin-2-one

概要

説明

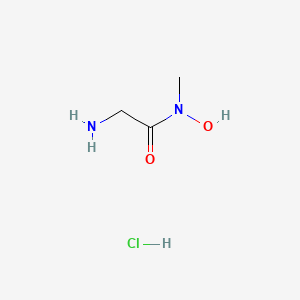

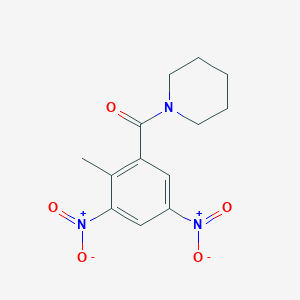

1-Methyl-5-nitroindolin-2-one is a compound that has been synthesized and studied for its potential antibacterial properties . It is a hybrid of indolin-2-one and nitroimidazole . The molecular formula of 1-Methyl-5-nitroindolin-2-one is C9H8N2O3 .

Synthesis Analysis

The synthesis of 1-Methyl-5-nitroindolin-2-one involves the creation of a hybrid of indolin-2-one and nitroimidazole . In the study, 11 indolin-2-one compounds were synthesized, and six derivatives of this compound were further designed and synthesized to enhance its efficacy .Molecular Structure Analysis

The molecular structure of 1-Methyl-5-nitroindolin-2-one consists of a nitro group on the C-5 position of indolin-2-one . The average mass of the molecule is 176.172 Da .科学的研究の応用

Antibacterial Agent Against Drug-Resistant Bacteria

“1-Methyl-5-nitroindolin-2-one” has been found to be effective against drug-resistant bacteria . It’s a hybrid of indolin-2-one and nitroimidazole that has shown remarkable antibacterial activities against Staphylococcus aureus strains . This compound has been used to combat the growing crisis of antibiotic resistance .

Inhibitor of Topoisomerase IV

This compound has been found to inhibit topoisomerase IV, an essential enzyme for DNA replication . The inhibition of DNA decatenation in the presence of “1-Methyl-5-nitroindolin-2-one” has been confirmed with an activity comparable to ciprofloxacin, a known inhibitor of this enzyme .

Reductive Bioactivation Leading to Damaging Reactive Species

“1-Methyl-5-nitroindolin-2-one” has been found to have significantly increased redox potentials compared to classic 5-nitroimidazoles such as metronidazole, which facilitates in vivo reduction . This leads to the formation of damaging reactive species .

Potent Activities Against Aerobic Bacteria

A recent study of nitroimidazoles linked to an indolin-2-one substituent revealed potent activities against aerobic bacteria . This suggests a different mode of action compared to classic nitroimidazoles .

Impairment of Resistance Development

The dual mode of action of “1-Methyl-5-nitroindolin-2-one” impairs resistance development . Given the clinical application of this compound class, the new mechanism could be a starting point to mitigate resistance .

Treatment of Infections Caused by Anaerobic or Microaerophilic Gut Bacteria

Nitroimidazoles, including “1-Methyl-5-nitroindolin-2-one”, are used in the treatment of infections caused by anaerobic or microaerophilic gut bacteria such as pathogenic Heliobacter pylori and Clostridium dificile .

特性

IUPAC Name |

1-methyl-5-nitro-3H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-10-8-3-2-7(11(13)14)4-6(8)5-9(10)12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYDOWGHCYCEQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-5-nitroindolin-2-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S)-N-cyclopropyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2550920.png)

![3-(4-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2550922.png)

![Ethyl 2-[6-methylsulfonyl-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2550927.png)

![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methylamino)pyrrolidine-2-carboxylic acid](/img/structure/B2550939.png)

![2-chloro-1-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B2550942.png)